2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine is a chemical compound classified as a pyridazine derivative. Pyridazine derivatives are known for their diverse pharmacological activities, making them subjects of extensive research for potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its structural characteristics that may influence biological activity and interactions with various molecular targets.
The synthesis of 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine can be accomplished using several synthetic routes. One prevalent method involves the Suzuki–Miyaura coupling reaction, which is a transition metal-catalyzed reaction used for forming carbon-carbon bonds. The general steps include:
The reaction conditions typically involve palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Reaction times and temperatures are adjusted based on the specific reagents used to maximize yield and minimize byproducts.
The molecular formula of 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine is with a molecular weight of 227.30 g/mol. The structural representation can be summarized by its IUPAC name:
The structure features a pyridazine ring that is substituted with a phenyl group and an amine group, contributing to its potential biological activity .
2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine participates in several chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine involves its interaction with specific molecular targets within biological systems. The pyridazine ring facilitates binding to enzymes and receptors, which can modulate their activity—potentially leading to inhibition or activation of various signaling pathways. This interaction underlies its pharmacological effects and therapeutic potential .
Property | Data |
---|---|
Molecular Formula | C14H17N3 |
Molecular Weight | 227.30 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
The physical properties indicate that the compound is likely to be soluble in organic solvents, which is typical for many amine-containing compounds .
The compound has several scientific applications:
Pyridazine derivatives represent a privileged heterocyclic scaffold in modern drug discovery, characterized by a six-membered ring containing two adjacent nitrogen atoms. This unique 1,2-diazine structure confers distinct electronic properties and hydrogen bonding capabilities that differentiate it from other diazine isomers (pyrimidine and pyrazine). The unsymmetrical arrangement of nitrogen atoms within the pyridazine ring creates a polarized electron system, enhancing dipole moments and facilitating strong dipole-dipole interactions with biological targets. These features have established pyridazine derivatives as versatile pharmacophores in the design of bioactive molecules targeting diverse therapeutic areas, including central nervous system disorders, cardiovascular diseases, and oncology.
The pyridazine nucleus serves as a robust bioisostere for phenyl and other heterocyclic rings, offering advantages in solubility, metabolic stability, and target affinity. Its structural significance manifests in several key aspects:
Electronic Modulation: The electron-deficient nature of the pyridazine ring enables π-π stacking interactions with aromatic residues in enzyme binding pockets, while the adjacent nitrogen atoms create a polarized system capable of forming multipoint hydrogen bonds. This is exemplified by the prototypical compound 2-[(6-phenylpyridazin-3-yl)amino]ethan-1-ol (CAS# 80071-91-6), where the pyridazine nitrogen atoms serve as hydrogen bond acceptors, potentially enhancing binding to target proteins [6].
Spatial Orientation Control: Substituents at the 3- and 6-positions of the pyridazine ring project into distinct spatial regions, enabling precise three-dimensional positioning of pharmacophoric elements. In 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine, the 2-methylpropan-1-amine moiety creates a sterically constrained ethylamine chain, potentially conferring selectivity for specific neurotransmitter receptors [7]. The gem-dimethyl group adjacent to the amine functionality may reduce metabolism at the benzylic position, enhancing metabolic stability.
Biopermeability Optimization: Pyridazine derivatives often exhibit improved water solubility compared to their benzene isosteres due to the heteroatom content, while maintaining sufficient lipophilicity for membrane penetration. Calculated physicochemical properties for pyridazine-containing analogs reveal favorable drug-like characteristics:
Table 1: Calculated Physicochemical Properties of Pyridazine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
---|---|---|---|---|---|
2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine | C₁₄H₁₇N₃ | 227.31 | 2.15* | 1 | 2 |
2-[(6-phenylpyridazin-3-yl)amino]ethan-1-ol [6] | C₁₂H₁₃N₃O | 215.25 | 0.95 | 2 | 3 |
*Estimated values |
The structural diversity achievable through substitution patterns at the 3- and 6-positions enables fine-tuning of these properties. For instance, introducing hydrophobic groups at the 6-position (as in the 6-phenyl substitution) increases lipophilicity, while polar substituents at the 3-position can enhance solubility and hydrogen bonding capacity [6].
Substituted pyridazines demonstrate remarkable versatility in modulating diverse biological pathways through targeted interactions with enzymes, receptors, and ion channels. The 6-phenylpyridazin-3-yl moiety, as present in the compound of interest, represents a particularly pharmacologically active scaffold:
Enzyme Inhibition: Pyridazine derivatives exhibit potent inhibitory activity against phosphodiesterases (PDEs), particularly PDE4 and PDE5, through interactions with the catalytic domain. The planar pyridazine ring system can mimic the purine scaffold of cAMP/cGMP, enabling competitive inhibition. Structural analogs demonstrate that substitutions at the 3-position of the pyridazine ring profoundly influence inhibitory potency and isoform selectivity [6].
Receptor Modulation: The 3-aminopropyl substitution pattern seen in 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine bears structural resemblance to bioactive phenethylamines (e.g., neurotransmitters), suggesting potential for central nervous system receptor interactions [7]. The constrained ethylamine side chain may target monoamine receptors or transporters, with the pyridazine ring serving as an effective phenyl bioisostere that modifies electronic distribution and binding affinity.
Signal Transduction Interference: Heterocyclic amines containing nitrogen-rich scaffolds like pyridazine demonstrate interference with kinase signaling pathways. Molecular docking studies of related compounds show that the pyridazine nitrogen atoms can form crucial hydrogen bonds with kinase hinge regions, while the 6-aryl substituent occupies hydrophobic pockets. The 2-methylpropan-1-amine moiety in the subject compound may interact with allosteric sites or facilitate cellular uptake via transporter proteins [4].
Table 2: Biological Targets of Pyridazine-Containing Scaffolds
Pyridazine Scaffold | Potential Biological Targets | Structural Determinants for Activity |
---|---|---|
6-Arylpyridazin-3-amine | Kinases, Phosphodiesterases | 6-Aryl hydrophobic domain, H-bond donor capacity at C3 position |
3-(Aminopropyl)pyridazine | Neurotransmitter Receptors, Transporters | Amine protonation state, Steric bulk near amine, Distance to pyridazine π-system |
6-Phenyl-3-(substituted-amino)pyridazine | PDE4, Histamine Receptors | Electronic properties of C3 substituent, Dihedral angle between pyridazine and phenyl rings |
The 6-phenyl substitution pattern enhances interactions with hydrophobic enzyme subpockets, as evidenced by structure-activity relationship studies showing that electron-withdrawing substituents on the phenyl ring can dramatically increase binding affinity for certain targets [8]. Additionally, the basic amine at the 3-position (protonated under physiological conditions) enables ionic interactions with aspartate or glutamate residues in target proteins, a feature exploited in numerous therapeutic agents [7].
The strategic incorporation of both the pyridazine heterocycle and the sterically hindered propan-1-amine moiety in 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine creates a multifunctional scaffold capable of simultaneous interactions with multiple binding domains. This molecular architecture provides a versatile platform for the development of targeted therapeutics addressing unmet medical needs, particularly in neurological disorders where modulation of monoaminergic systems is clinically validated. The absence of methylenedioxy or cathinone substituents distinguishes this compound from classical psychoactive substances [2], potentially redirecting its pharmacological profile toward novel therapeutic applications.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: